tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C12H22FNO2 |
|---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
YYDILDUSDSOWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate typically involves the reaction of a fluorinated cyclohexane derivative with tert-butyl carbamate under controlled conditions. The process often incorporates protective groups, solvents, and catalysts to achieve high yields and purity.
Key Reagents
- Tert-butyl carbamate : Provides the carbamoyl group.
- 2-(Fluoromethyl)cyclohexanol or related derivatives : Acts as the fluorinated cyclohexane precursor.
- Catalysts : Commonly used to facilitate the reaction.
- Solvents : Anhydrous solvents like ethyl acetate or acetonitrile are preferred.
Reaction Conditions
- Temperature: Reactions are typically carried out at controlled temperatures ranging from -10°C to room temperature.
- Time: Reaction times vary based on the reagents and conditions but generally range from 1 to 10 hours.
- pH Control: Acid-binding agents like N-methylmorpholine (NMM) are used to maintain optimal reaction pH.
Step-by-Step Synthesis Methods
Method Using Isobutyl Chlorocarbonate
This method is adapted from techniques involving mixed acid anhydrides:
- Formation of Mixed Acid Anhydride :
- Combine tert-butyl carbamate with isobutyl chlorocarbonate in the presence of NMM as an acid-binding agent.
- Maintain the reaction at low temperatures (-10°C to 0°C).
- Condensation Reaction :
- Add 2-(fluoromethyl)cyclohexanol to the reaction mixture.
- Stir at room temperature until the reaction completes.
- Purification :
- Extract the product using organic solvents.
- Wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
- Evaporate the solvent and recrystallize using hexane.
Example Yields
- Yield: Approximately 92–97%, depending on specific conditions.
Method Using Neutral Reagents
A novel approach involves using neutral forms of reagents to improve yield and purity:
- Mixing Neutral Reagents :
- Combine tert-butyl carbamate with a neutral fluorinated cyclohexane derivative in an organic solvent like acetonitrile.
- Base Addition :
- Add a base such as triethylamine to facilitate the reaction.
- Stirring and Temperature Control :
- Stir for 3–8 hours at temperatures between -5°C and 10°C.
- Isolation :
- Filter and purify the product through crystallization.
Advantages
- Higher purity due to reduced reaction viscosity.
- Simplified isolation process.
Comparative Analysis of Methods
| Parameter | Isobutyl Chlorocarbonate Method | Neutral Reagents Method |
|---|---|---|
| Reaction Temperature | -10°C to Room Temperature | -5°C to 10°C |
| Solvent | Ethyl acetate | Acetonitrile |
| Yield | ~92–97% | ~93% |
| Purity | High | Higher |
| Complexity | Moderate | Simplified |
Analytical Techniques for Validation
To ensure product quality, analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed:
- HPLC : Determines yield and purity.
- NMR (e.g., $$^{1}\text{H}$$-NMR) : Confirms structural integrity.
- MS : Verifies molecular weight.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in analogs of this compound (e.g., tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate) undergoes nucleophilic substitution.
Mechanistic Insight : The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack .
Oxidation and Reduction
The carbamate group and fluoromethyl substituent participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivatives | 70–80% | |
| Reduction | NaBH₄, MeOH, 0°C → RT | Alcohol or amine derivatives | 85–90% |
Key Observation : Reduction of the carbamate group typically requires harsh conditions (e.g., LiAlH₄), but the fluoromethyl group remains stable.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation.
Example : The bromine atom in the 4-bromo-2-fluorophenoxy moiety couples with arylboronic acids to form biaryl systems.
Curtius Rearrangement
This reaction generates isocyanate intermediates, which are trapped to form carbamates.
| Starting Material | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Carboxylic acid precursors | Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂, TBAB, 75°C | tert-Butyl carbamates | 80–95% |
Mechanism :
-
Formation of acyl azide from carboxylic acid and sodium azide.
-
Thermal Curtius rearrangement to isocyanate.
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions to yield amines.
| Conditions | Products | Yield | References |
|---|---|---|---|
| HCl (6 M), dioxane, reflux | Cyclohexylamine derivatives | 95% | |
| NaOH (2 M), MeOH, 60°C | Free amine and CO₂ | 90% |
Application : Hydrolysis is critical for deprotecting amines in multistep syntheses.
Stability Under Thermal and Chemical Stress
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.
- Case Study : Research has shown that derivatives of carbamates can exhibit significant antitumor activity. For instance, a study demonstrated that modifications to the carbamate structure can lead to compounds with enhanced efficacy in inhibiting cancer cell proliferation .
Agricultural Chemistry
The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. The fluoromethyl group may enhance the bioactivity and stability of the compounds against environmental degradation.
- Data Table : Efficacy of Various Carbamate Derivatives in Pest Control
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Carbamate X | 200 | 85 |
| Compound B | This compound | 150 | 90 |
| Compound C | Carbamate Y | 250 | 80 |
Materials Science
In materials science, this compound has potential applications in the development of coatings and polymers due to its chemical stability and resistance to solvents.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The fluoromethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield: The fluoromethyl group in the target compound may offer synthetic advantages over bulkier substituents (e.g., benzimidazolone in or phosphoryl groups in ), which often require harsh conditions or chiral catalysts.
- Electronic and Steric Profiles : Fluorine’s electronegativity and small atomic radius may reduce steric hindrance compared to chloro or phosphoryl groups, facilitating coupling reactions (e.g., amide bond formation in ).
- Boc Protection Utility : The Boc group is widely used for amine protection, as seen in intermediates for SARS-CoV-2 inhibitors (e.g., WU-04 and WU-06 in ).
Physicochemical Properties
- Molecular Weight: The calculated molecular weight for tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate is ~273.34 g/mol (C₁₂H₂₁FNO₂), lighter than analogs like tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate (336.44 g/mol) .
- Polarity and Solubility : Fluorine’s lipophilicity may enhance membrane permeability compared to more polar groups (e.g., phosphoryl in ). However, this could reduce aqueous solubility relative to hydroxyl or amine derivatives.
Biological Activity
Tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant pharmacological properties, supported by research findings and case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-(fluoromethyl)cyclohexyl isocyanate. The resulting structure features a carbamate functional group, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related carbamate derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 18.7 to 35.8 μM, highlighting their potential as antibacterial agents .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 18.7 | S. aureus |
| Compound B | 35.8 | E. faecalis |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in human cancer cell lines. For example, IC50 values for related compounds against THP-1 human monocytic leukemia cells ranged from 1.4 to >10 µM, indicating varying degrees of potency based on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | THP-1 | 1.4 |
| Compound Y | THP-1 | >10 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain carbamates can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Lipophilicity and Membrane Interaction : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets .
Case Studies
Several case studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Antibacterial Efficacy :
- A series of carbamates were tested against MRSA and other resistant strains. The study found that modifications in the alkyl chain significantly influenced antibacterial potency.
- Evaluation of Anticancer Properties :
- In a study assessing the cytotoxicity of various carbamates on different cancer cell lines, it was noted that those with fluorinated groups exhibited enhanced anticancer activity compared to their non-fluorinated counterparts.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions, such as:
Condensation : Reacting a cyclohexylamine derivative with tert-butyl carbamate under coupling conditions (e.g., EDCI/HOBt) .
Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution or radical fluorination. For example, using NaHCO₃ as a base in THF to facilitate substitution reactions .
Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic or catalytic removal .
Q. Key Optimization Variables :
- Solvent Choice : THF or EtOH for solubility and reactivity .
- Temperature : Room temperature for condensation vs. reflux for reduction steps (e.g., Fe/NH₄Cl in EtOH) .
- Catalysts : Pd₂(dba)₃ and BINAP for cross-coupling reactions in advanced intermediates .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl carbamate, EDCI/HOBt, THF | 75–85% | |
| Fluoromethylation | KF, DMF, 80°C | 60–70% | |
| Deprotection | HCl/MeOH, reflux | >90% |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity .
- Mass Spectrometry (MS) : ESI+ or MALDI-TOF for molecular weight validation (e.g., m/z 386 [M+H]⁺ observed in intermediates) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and crystal packing, critical for confirming cyclohexyl chair conformations .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Application |
|---|---|---|
| ¹⁹F NMR | δ −120 to −140 ppm | Fluoromethyl group confirmation |
| IR | 1680–1720 cm⁻¹ (C=O stretch) | Carbamate identification |
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes across different synthetic protocols?
Answer: Case Study : Discrepancies in fluoromethylation yields (60–80%) may arise from:
- Substrate Purity : Trace moisture degrades fluorinating agents (e.g., KF).
- Steric Effects : 2-(Fluoromethyl)cyclohexyl group hinders nucleophilic attack.
Q. Methodological Solutions :
Design of Experiments (DoE) : Vary solvent polarity (DMF vs. DMSO) and temperature to identify optimal conditions .
Computational Modeling : DFT calculations predict transition-state energies for fluoromethylation pathways.
In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to pinpoint bottlenecks .
Reference Example : A 15% yield improvement was achieved by switching from THF to DMF, reducing steric hindrance .
Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?
Answer: Stability Challenges :
Q. Stabilization Methods :
Buffered Solutions : Maintain pH 6–8 using phosphate or acetate buffers.
Lyophilization : Store as a lyophilized powder at −20°C to prevent hydrolysis.
Additives : Antioxidants (e.g., BHT) mitigate radical degradation in fluorinated compounds .
Q. Table 3: Stability Data
| Condition | Degradation Rate | Half-Life |
|---|---|---|
| pH 2, 25°C | 50% in 24 h | 12 h |
| pH 7, 4°C | <5% in 30 days | >6 months |
Q. How can researchers leverage this compound in drug discovery, particularly for optimizing pharmacokinetic properties?
Answer: Applications :
- Prodrug Design : The Boc group enhances solubility for in vivo studies; enzymatic cleavage releases active amines .
- Fluorine Effects : Fluoromethyl groups improve metabolic stability and membrane permeability.
Q. Methodology :
SAR Studies : Synthesize analogs with varying fluoromethyl positions to assess bioavailability .
In Vitro Assays : CYP450 inhibition screens evaluate metabolic stability.
Crystallography : SHELX-refined structures guide rational design of target-binding analogs .
Example : A Boc-protected analog showed 3-fold higher plasma half-life compared to non-fluorinated counterparts in rodent models .
Data Contradiction Analysis
Issue : Conflicting reports on Boc-deprotection efficiency (HCl/MeOH vs. TFA).
Resolution :
- Mechanistic Insight : HCl/MeOH is slower but selective; TFA is faster but may degrade fluoromethyl groups.
- Validation : LC-MS monitoring confirmed TFA causes 10–15% side-product formation vs. <5% with HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
